molecular formula C28H32N3O6P B185936 Fmoc-tyr(PO(nme2)2)-OH CAS No. 172611-23-3

Fmoc-tyr(PO(nme2)2)-OH

Cat. No. B185936
CAS RN: 172611-23-3
M. Wt: 537.5 g/mol
InChI Key: WBUXJDYGAMFMPS-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Fmoc-tyr(PO(nme2)2)-OH” is a modified form of the amino acid tyrosine. It is used in the Fmoc/tBu solid-phase synthesis method, which is the method of choice for the synthesis of peptides in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group .


Synthesis Analysis

The synthesis of “Fmoc-tyr(PO(nme2)2)-OH” involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Intermediates are not isolated, but extensive washing with solvents is carried out between the synthetic steps . Hazardous solvents, mainly DMF, NMP, and CH2Cl2, are currently being used for the chemical reactions and also for the washings .


Molecular Structure Analysis

The molecular structure of “Fmoc-tyr(PO(nme2)2)-OH” is complex and specific to its function. The Fmoc group acts as a protective group for the amino acid during synthesis . The exact molecular structure would require more specific information or advanced analytical techniques to determine.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Fmoc-tyr(PO(nme2)2)-OH” are complex and involve multiple steps . The Fmoc group is crucial in these reactions as it protects the amino acid during synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Fmoc-tyr(PO(nme2)2)-OH” are specific to its structure and function. For example, it is used in solid-phase peptide synthesis due to its ability to protect the amino acid during synthesis .

Mechanism of Action

The mechanism of action of “Fmoc-tyr(PO(nme2)2)-OH” is related to its role in peptide synthesis. The Fmoc group protects the amino acid during the synthesis process, allowing for the formation of peptides .

Safety and Hazards

The safety and hazards associated with “Fmoc-tyr(PO(nme2)2)-OH” are primarily related to its use in synthesis reactions. Hazardous solvents are used in these reactions, and appropriate safety measures should be taken when handling these substances .

Future Directions

The future directions for “Fmoc-tyr(PO(nme2)2)-OH” could involve finding greener solvents for use in solid-phase peptide synthesis . This could reduce the environmental impact and improve human health .

properties

IUPAC Name

(2S)-3-[4-[bis(dimethylamino)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N3O6P/c1-30(2)38(35,31(3)4)37-20-15-13-19(14-16-20)17-26(27(32)33)29-28(34)36-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,17-18H2,1-4H3,(H,29,34)(H,32,33)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUXJDYGAMFMPS-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P(=O)(N(C)C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)P(=O)(N(C)C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N3O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-[4-[bis(dimethylamino)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.